molecular formula C17H19FN4O2S B2799687 3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine CAS No. 2034234-31-4

3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B2799687
CAS No.: 2034234-31-4
M. Wt: 362.42
InChI Key: CQDCAWGHHRWXFE-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring bearing a 2-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multiple steps, including the formation of the pyridazine core, introduction of the cyclopropyl group, and subsequent attachment of the piperazine ring with the 2-fluorophenylsulfonyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like palladium catalysts for Suzuki-Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and piperazine-containing molecules, such as:

Uniqueness

3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenylsulfonyl group and the cyclopropyl moiety differentiates it from other similar compounds, potentially leading to unique pharmacological effects .

Properties

IUPAC Name

3-cyclopropyl-6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c18-14-3-1-2-4-16(14)25(23,24)22-11-9-21(10-12-22)17-8-7-15(19-20-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDCAWGHHRWXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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